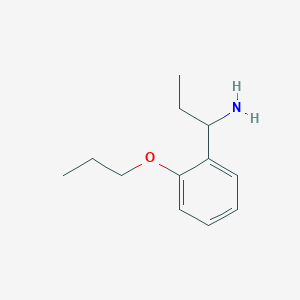
1-(2-Propoxyphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Propoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
准备方法
The synthesis of 1-(2-Propoxyphenyl)propan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-propoxyphenyl bromide with propan-1-amine under suitable conditions can yield the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
化学反应分析
1-(2-Propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the amine group or the propoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Propoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in biochemical assays or as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
1-(2-Propoxyphenyl)propan-1-amine can be compared with other similar compounds such as:
1-(2-Methoxyphenyl)propan-1-amine: Similar structure but with a methoxy group instead of a propoxy group.
1-(2-Ethoxyphenyl)propan-1-amine: Contains an ethoxy group instead of a propoxy group.
1-(2-Butoxyphenyl)propan-1-amine: Features a butoxy group in place of the propoxy group. These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
生物活性
1-(2-Propoxyphenyl)propan-1-amine, commonly referred to as (S)-1-(2-Propoxyphenyl)propan-1-amine, is an organic compound with a notable chiral center. This compound has garnered attention due to its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-1-(2-Propoxyphenyl)propan-1-amine is C₁₂H₁₉NO, with a molecular weight of approximately 207.31 g/mol. The compound features a propoxy group attached to a phenyl ring and a propan-1-amine backbone, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 207.31 g/mol |
| Chiral Center | Yes |
| Solubility | Variable in organic solvents |
Mechanisms of Biological Activity
The biological activity of (S)-1-(2-Propoxyphenyl)propan-1-amine is primarily linked to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may influence mood and behavior by modulating receptor activity associated with neurotransmitter systems, similar to other amines known for their psychoactive properties.
Neurotransmitter Interaction
Research indicates that compounds with structural similarities to (S)-1-(2-Propoxyphenyl)propan-1-amine can modulate receptor activity, particularly in pathways related to mood regulation and cognitive function. The precise mechanisms are still under investigation; however, it is believed that this compound may bind to specific receptors involved in neurotransmission.
Case Studies and Research Findings
A growing body of research has focused on the pharmacological implications of (S)-1-(2-Propoxyphenyl)propan-1-amine. Below are notable studies that highlight its biological activity:
Study 1: Neurotransmitter Modulation
In a study examining the effects of various amines on neurotransmitter systems, (S)-1-(2-Propoxyphenyl)propan-1-amine was shown to significantly influence serotonin and dopamine receptor activity in vitro. This modulation suggests potential applications in treating mood disorders .
Study 2: Structural Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the propoxy group could enhance or diminish the compound's receptor affinity. Variations in hydrophobicity and steric factors were crucial in determining biological activity, indicating that careful structural modifications could lead to improved therapeutic agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of (S)-1-(2-Propoxyphenyl)propan-1-amine, it is helpful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)propan-1-amine | Methoxy group instead of propoxy | Different electronic properties due to methoxy substitution |
| 1-(4-Ethoxyphenyl)propan-1-amine | Ethoxy group instead of propoxy | Variations in hydrophobicity affecting receptor binding |
| 2-Methyl-1-(2-propoxyphenyl)propan-1-amine | Methyl substitution on the propan backbone | Altered sterics impacting biological activity |
This table illustrates how variations in substituents can significantly affect the biological properties and potential applications of similar compounds.
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3 |
InChI 键 |
RERYOXUPFPKREW-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC=C1C(CC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















